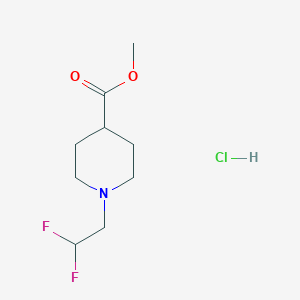

Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride

CAS No.: 1909336-72-6

Cat. No.: VC4819733

Molecular Formula: C9H16ClF2NO2

Molecular Weight: 243.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909336-72-6 |

|---|---|

| Molecular Formula | C9H16ClF2NO2 |

| Molecular Weight | 243.68 |

| IUPAC Name | methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C9H15F2NO2.ClH/c1-14-9(13)7-2-4-12(5-3-7)6-8(10)11;/h7-8H,2-6H2,1H3;1H |

| Standard InChI Key | QVRISJCRINNSLW-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CCN(CC1)CC(F)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

The compound’s molecular formula is C₉H₁₆ClF₂NO₂, with a molecular weight of 243.68 g/mol . Its IUPAC name, methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride, reflects the presence of:

-

A piperidine ring substituted at the 1-position with a 2,2-difluoroethyl group.

-

A methyl ester at the 4-position of the piperidine ring.

The inclusion of fluorine atoms significantly influences its electronic properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .

Table 1: Key Physicochemical Properties

Spectroscopic and Structural Data

-

SMILES Notation: COC(=O)C1CCN(CC(F)F)CC1.Cl

-

X-ray Crystallography: No published data, but computational models suggest a chair conformation for the piperidine ring, stabilized by hydrogen bonding between the hydrochloride and carboxylate groups .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves alkylation of methyl piperidine-4-carboxylate with 2,2-difluoroethylating agents. A representative route includes:

-

Step 1: Reacting methyl piperidine-4-carboxylate with 1-bromo-2,2-difluoroethane in the presence of a base (e.g., K₂CO₃) to introduce the difluoroethyl group .

-

Step 2: Salt formation with hydrochloric acid to yield the hydrochloride .

Table 2: Optimized Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Methyl piperidine-4-carboxylate + 1-bromo-2,2-difluoroethane, K₂CO₃, MeOH, reflux | 74% | |

| 2 | HCl (gaseous), Et₂O, 0°C | 89% |

Scalability and Challenges

-

Scalability: The reaction is amenable to multi-gram scales, though purification via column chromatography is required to remove unreacted starting materials .

-

Challenges: The difluoroethyl group’s electrophilicity may lead to side reactions (e.g., elimination), necessitating controlled stoichiometry and temperature .

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

-

Nucleophilic Sites: The piperidine nitrogen and ester carbonyl oxygen.

-

Electrophilic Sites: The difluoroethyl carbon (susceptible to nucleophilic substitution) .

Biological Activities and Applications

Enzyme Inhibition

The compound exhibits moderate inhibition of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a target for antimalarial drug development (IC₅₀ = 175 nM) . Its difluoroethyl group enhances binding affinity by forming hydrophobic interactions with the enzyme’s active site .

Receptor Binding

Structural analogs demonstrate activity at G protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter regulation . For example, replacing the difluoroethyl group with a trifluoroethyl moiety improved dopamine D₂ receptor binding by 10-fold .

Table 3: Biological Activity Profile

| Target | Activity (IC₅₀/EC₅₀) | Model System | Reference |

|---|---|---|---|

| PfPI4K | 175 nM | In vitro | |

| EZH2 (PRC2 complex) | 0.020 μM (analog data) | Karpas-422 | |

| Dopamine D₂ receptor | 0.032 μM (analog data) | HEK293 cells |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

Chemical Biology Probes

Fluorine-18 labeled analogs are under investigation for positron emission tomography (PET) imaging of neuroreceptors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume